GAL-021 sulfate - 1380342-00-6

GAL-021 sulfate

Catalog Number: EVT-8587856
CAS Number: 1380342-00-6
Molecular Formula: C11H24N6O5S
Molecular Weight: 352.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

GAL-021 sulfate is synthesized through various chemical methodologies that involve the modification of precursor compounds. Its development has been supported by research into its pharmacological properties and mechanisms of action, particularly in preclinical studies involving animal models .

Classification
  • Chemical Class: Potassium channel blocker
  • Functional Class: Respiratory stimulant
  • Related Compounds: Almitrine
Synthesis Analysis

Methods and Technical Details

The synthesis of GAL-021 sulfate involves several steps that typically include:

  1. Initial Synthesis: Starting from simpler organic compounds, the synthesis may involve alkylation and acylation reactions to build the core structure.
  2. Modification: The introduction of sulfate groups can be achieved through sulfation reactions using sulfur trioxide or chlorosulfonic acid.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure and Data

GAL-021 sulfate has a complex molecular structure characterized by its large size and multiple functional groups. Its chemical formula is C13_{13}H19_{19}N1_{1}O3_{3}S1_{1}, which reflects the presence of nitrogen, oxygen, and sulfur atoms essential for its activity.

  • Molecular Weight: Approximately 273.36 g/mol
  • Structural Features: The compound contains a methoxy group and an isoquinoline moiety, which are critical for its interaction with potassium channels.
Chemical Reactions Analysis

Reactions and Technical Details

GAL-021 sulfate participates in several biochemical reactions:

  1. Inhibition of Potassium Channels: It decreases the amplitude of calcium-activated potassium currents (IK(Ca)) in a concentration-dependent manner.
  2. Modulation of Ventilation: The compound enhances respiratory drive by acting on peripheral chemoreceptors in the carotid body, leading to increased ventilation rates during opioid-induced respiratory depression .
  3. Electrophysiological Effects: In cellular assays, GAL-021 sulfate has been shown to inhibit single-channel activity of big-conductance calcium-activated potassium channels in pituitary tumor cells (GH3 cells) .
Mechanism of Action

Process and Data

The primary mechanism by which GAL-021 sulfate exerts its effects involves:

  1. Targeting BKCa Channels: The compound selectively blocks big-conductance calcium-activated potassium channels, leading to depolarization of chemoreceptor cells in the carotid body.
  2. Ventilatory Stimulation: This blockade results in an increase in neuronal excitability, enhancing the respiratory response to hypoxia and hypercapnia.
  3. Pharmacokinetics: The pharmacokinetic profile suggests rapid absorption and distribution within the body, allowing it to act quickly during acute respiratory challenges .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data indicate that GAL-021 sulfate does not significantly alter mean arterial pressure but may cause a modest increase in heart rate during administration .

Applications

Scientific Uses

GAL-021 sulfate is primarily investigated for its potential applications in:

  1. Respiratory Control Disorders: It shows promise in treating conditions such as opioid-induced respiratory depression and sleep apnea by enhancing ventilation without compromising analgesia.
  2. Pharmacological Research: Used in studies exploring the modulation of respiratory pathways and chemoreceptor function.
  3. Clinical Trials: Currently entering clinical trials to further evaluate its efficacy and safety profile in humans for managing respiratory depression associated with opioid use .
Introduction to GAL-021 Sulfate as a Therapeutic Agent

Historical Development of Breathing Control Modulators

The quest for pharmacological agents to modulate respiratory drive has historically focused on central nervous system targets, yielding limited success. Early respiratory stimulants like doxapram (a central and peripheral chemoreceptor activator) and almitrine bismesylate (a carotid body sensitizer) demonstrated efficacy but were hampered by significant limitations. Doxapram, developed in the 1960s, exhibited short duration of action and provoked systemic hypertension and tachycardia. Almitrine, approved in Europe during the 1980s for chronic obstructive pulmonary disease, improved oxygenation but carried risks of peripheral neuropathy and pulmonary hypertension with prolonged use. These adverse effects stemmed from non-selective actions on multiple ion channels and receptors beyond the respiratory control pathway. The discontinuation of almitrine in several markets underscored the imperative for agents with refined molecular targeting, specifically designed to stimulate ventilation without perturbing cardiovascular function or causing neurotoxicity [1] [3].

Table 1: Evolution of Key Breathing Control Modulators Preceding GAL-021 Sulfate

CompoundEraPrimary TargetClinical Limitations
Doxapram1960sCentral/Peripheral ChemoreceptorsShort duration, tachycardia, hypertension
Almitrine1980sCarotid Body O₂ SensorsPeripheral neuropathy, pulmonary hypertension
5-HT4 Agonists1990sCentral Respiratory NetworkCardiac arrhythmias, limited efficacy in opioid-induced respiratory depression

Rationale for Targeting Peripheral Chemoreceptors in Respiratory Disorders

Peripheral chemoreceptors, particularly the type 1 glomus cells of the carotid bodies, serve as the body’s primary oxygen sensors and potent modulators of minute ventilation. During hypoxia or hypercapnia, these cells depolarize, triggering afferent signals via the carotid sinus nerve to the brainstem respiratory centers. Key to this depolarization is the inhibition of potassium channels, including the big-conductance calcium-activated potassium (BKCa) channels, which normally hyperpolarize glomus cells. Pathophysiological states such as opioid-induced respiratory depression (OIRD) and central sleep apnea involve blunted chemoreflex sensitivity, rendering traditional analeptics ineffective. Targeting BKCa channels in the carotid body offers a mechanistically precise strategy: BKCa blockade promotes glomus cell excitation, enhances carotid sinus nerve firing, and boosts respiratory drive without centrally-mediated side effects (e.g., seizures) or interference with opioid analgesia. This peripheral selectivity formed the foundational rationale for GAL-021 sulfate’s development [1] [5].

GAL-021 Sulfate: From Almitrine Pharmacophore Modification to Clinical Candidate

GAL-021 sulfate (N2-methoxy-N2-methyl-N4,N6-dipropyl-1,3,5-triazine-2,4,6-triamine sulfate) emerged from systematic optimization of the almitrine pharmacophore, retaining respiratory stimulant properties while mitigating off-target liabilities. Almitrine’s phenylmethylpiperazine scaffold was replaced with a triazine-triamine core, enhancing specificity for BKCa channel inhibition over previously implicated dopaminergic or serotonergic pathways. In vitro characterization revealed potent inhibition of BKCa channels (KCa1.1) in pituitary tumor (GH3) cells, with an IC₅₀ of 2.33 μM. Crucially, GAL-021 sulfate exhibited negligible activity against cardiac ion channels (≤35% inhibition at 30 μM) and minimal kinase interference at 10 μM, suggesting an improved safety profile. In vivo studies confirmed dose-dependent increases in minute ventilation in rats, mice, and nonhuman primates. Notably, ventilatory stimulation was abolished in Slo1 knockout mice (lacking BKCa α-subunits) and attenuated in carotid sinus nerve-transected rats, validating both the molecular target and the peripheral site of action. These preclinical data positioned GAL-021 sulfate as a first-in-class clinical candidate for disorders of inadequate respiratory drive [1] [2] [3].

Table 2: Key Preclinical Attributes of GAL-021 Sulfate

PropertyFindingSignificance
Primary TargetBKCa (KCa1.1) Channel InhibitionValidated via Slo1 KO mice and carotid denervation
In Vitro IC₅₀ (BKCa)2.33 μM in GH3 cellsSub-micromolar potency enables therapeutic dosing
Selectivity>65% inhibition at 30 μM only at adenosine A₁/A₂ₐ/A₃ and 5-HT₂B receptorsReduced risk of off-target neurological/cardiac effects
Multi-Species Efficacy↑ Minute ventilation (rat, mouse, NHP)Translational potential across mammalian species
Opioid InteractionReverses morphine-induced respiratory depression without affecting analgesiaCritical for OIRD treatment in perioperative settings

Figure 1: Evolution from Almitrine to GAL-021 Sulfate

Almitrine Bismesylate  │  │ Limitations: Neuropathy, Pulmonary HTN  │  ↓ Pharmacophore Refinement  GAL-021 Sulfate Core: Triazine-triamine  │  │ Key Modifications:  │ 1. Replacement of phenylmethylpiperazine  │ 2. Addition of methoxy-methyl and dipropylamino groups  │ 3. Sulfate salt for solubility  │  ↓ Molecular Actions  • Selective BKCa channel inhibition (IC₅₀: 2.33 μM)  • Multi-ion channel modulation (IK(M), Ih suppression at higher doses)  • Carotid body-specific ventilatory stimulation  

Multi-Ion Channel Considerations: While BKCa blockade is GAL-021 sulfate’s dominant mechanism, in vitro electrophysiology reveals broader ion channel interactions at supratherapeutic concentrations. In GH3 cells, it suppresses M-type potassium current (IK(M); IC₅₀: 3.75 μM) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (Ih) at 30 μM. These effects may contribute to neuronal excitability modulation in the respiratory network but were not observed at clinically relevant plasma concentrations (<10 μM) in human trials. The compound’s polypharmacology underscores the importance of concentration-dependent profiling for mechanistic interpretation [2] [4].

Clinical Progression: Phase I trials in healthy volunteers established proof-of-concept for ventilatory stimulation. Intravenous infusion (0.96 mg/kg/hour) increased minute ventilation by 16% and reduced end-tidal CO₂ by 6% within 7.5 minutes, aligning with rapid onset kinetics. Pharmacokinetics revealed a distribution half-life of 30 minutes and terminal half-life of 5.6 hours, suitable for continuous infusion in critical care settings. These data supported advancement into Phase II studies for opioid-induced respiratory depression and sleep apnea, though efficacy outcomes remain undisclosed in public domains [5].

Table 3: Clinical Progression of GAL-021 Sulfate

Trial PhasePopulationKey FindingsReference
Phase IHealthy Volunteers (n=30)↑ Minute ventilation (16%), ↓ EtCO₂ (6%) at 0.96 mg/kg/hour [5]
Phase IIUndisclosedOngoing (No public data as of 2022)-

Properties

CAS Number

1380342-00-6

Product Name

GAL-021 sulfate

IUPAC Name

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine;sulfuric acid

Molecular Formula

C11H24N6O5S

Molecular Weight

352.41 g/mol

InChI

InChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4)

InChI Key

FMJQTHGXXTYHSQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.